![molecular formula C11H18N5O13P3 B15290745 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate. It is a derivative of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’ position. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of adenosine derivatives. One common method starts with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the 2’ position. The protected intermediate is then deprotected to yield 2’-C-Methyladenosine. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate .
Industrial Production Methods
Industrial production of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ribose or adenine moiety.
Substitution: The methyl group at the 2’ position can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleosides, while substitution can introduce different functional groups at the 2’ position .
科学研究应用
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
作用机制
The primary mechanism of action of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into viral RNA by the RNA-dependent RNA polymerase. This incorporation leads to chain termination and inhibition of viral replication. The compound specifically targets the nonstructural protein 5B (NS5B) of HCV, which is essential for viral RNA synthesis .
相似化合物的比较
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is unique due to its methylation at the 2’ position, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:
2’-O-Methyladenosine 5’-(tetrahydrogen triphosphate): Another methylated adenosine derivative with similar stability but different biological activity.
2’-C-Methylcytidine: A cytidine analog with antiviral properties against RNA viruses
These compounds share similar structural features but differ in their specific biological activities and applications.
属性
分子式 |
C11H18N5O13P3 |
|---|---|
分子量 |
521.21 g/mol |
IUPAC 名称 |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-11(18)7(17)5(2-26-31(22,23)29-32(24,25)28-30(19,20)21)27-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |
InChI 键 |
WSLFELNQZRKOJA-YRKGHMEHSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


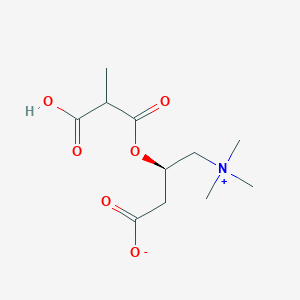
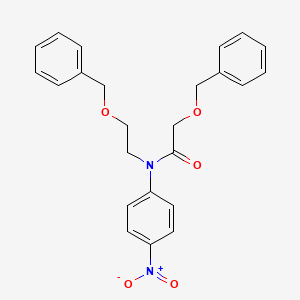
![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
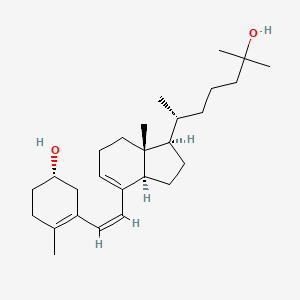
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
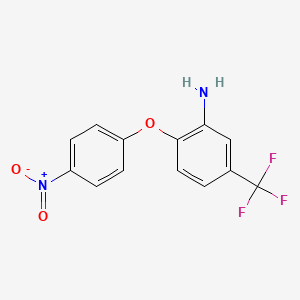
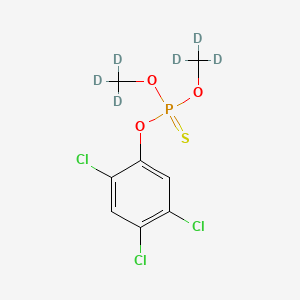
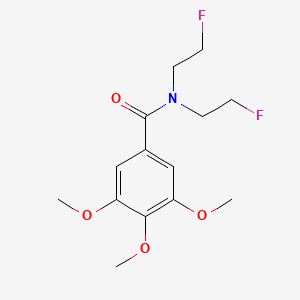
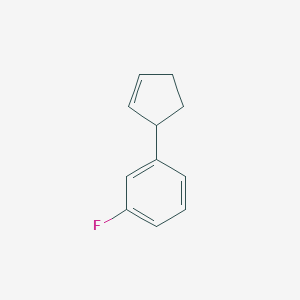
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
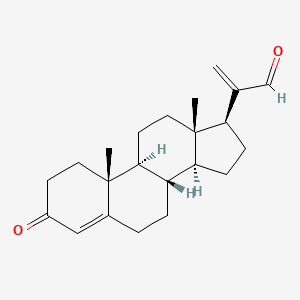
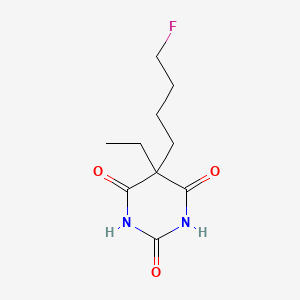
![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)
